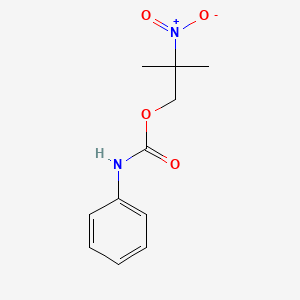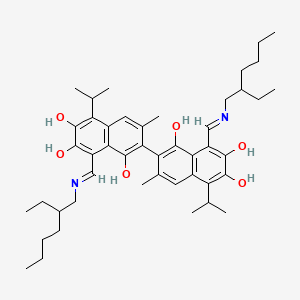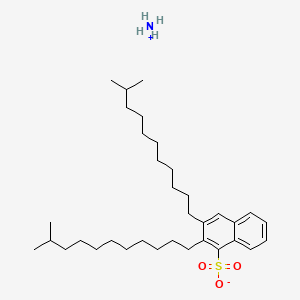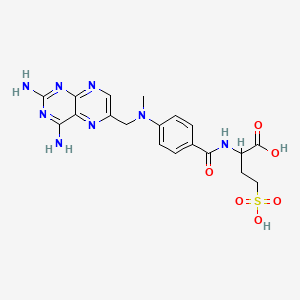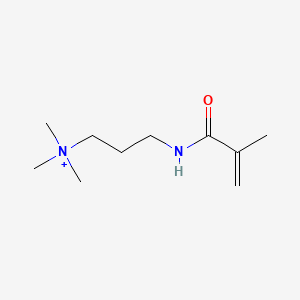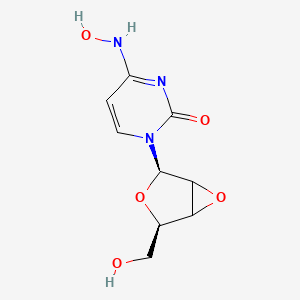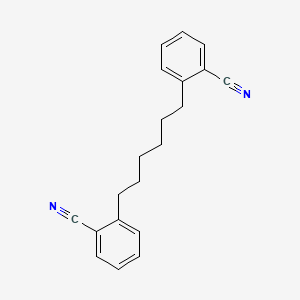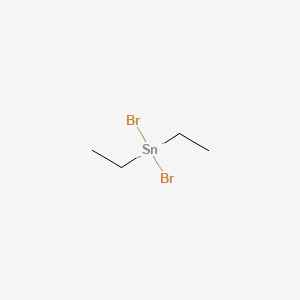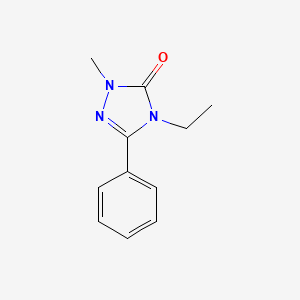
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
Métodos De Preparación
The synthesis of 2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization with acetic anhydride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of substituted triazoles .
Aplicaciones Científicas De Investigación
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It is explored as a potential pesticide and herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This makes it effective in inhibiting the growth of microorganisms and cancer cells .
Comparación Con Compuestos Similares
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one can be compared with other triazole compounds such as:
1,2,4-Triazole: A simpler triazole with broad applications in pharmaceuticals and agriculture.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Another heterocyclic compound with similar structural features but different chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
947-85-3 |
|---|---|
Fórmula molecular |
C11H13N3O |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-5-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-3-14-10(12-13(2)11(14)15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
AQAZETUOZLTEMY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN(C1=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


